1-(4-Chloro-3-ethoxyphenyl)ethanamine
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Overview
Description
1-(4-Chloro-3-ethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H14ClNO It is a derivative of ethanamine, featuring a chloro and an ethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-ethoxyphenyl)ethanamine typically involves the reaction of 4-chloro-3-ethoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst, to yield the desired ethanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-ethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-ethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets can vary, but it often involves binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)ethanamine
- 1-(4-Ethoxyphenyl)ethanamine
- 1-(3-Chloro-4-ethoxyphenyl)ethanamine
Uniqueness
1-(4-Chloro-3-ethoxyphenyl)ethanamine is unique due to the presence of both chloro and ethoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-7H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXQGNXZLKOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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